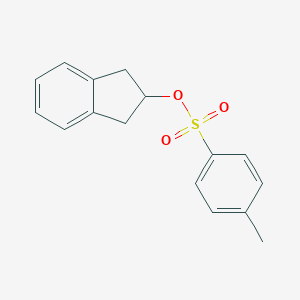
2-Indanyl p-toluenesulfonate
Overview
Description
2-Indanyl p-toluenesulfonate is a chemical compound with the molecular formula C₁₆H₁₆O₃S and a molecular weight of 288.36 g/mol . It is also known by other names such as indan-2-yl tosylate, 2-indanyl para-toluenesulfonate, and indan-2-yl 4-methylbenzenesulfonate . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Indanyl p-toluenesulfonate can be synthesized through the reaction of 2-indanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid generated during the reaction. The general reaction scheme is as follows:
2-Indanol+p-Toluenesulfonyl chloride→2-Indanyl p-toluenesulfonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Indanyl p-toluenesulfonate primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. This makes it useful in various nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions to replace the tosylate group.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the indanyl moiety can undergo such transformations under appropriate conditions.
Major Products
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reacting with an amine would yield an indanyl amine derivative, while reacting with an alcohol would produce an indanyl ether.
Scientific Research Applications
2-Indanyl p-toluenesulfonate is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Indanyl p-toluenesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, facilitating the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce different functional groups into the indanyl moiety.
Comparison with Similar Compounds
Similar Compounds
- Indan-2-yl tosylate
- Indan-2-yl toluene-p-sulfonate
- Indan-2-yl p-toluenesulphonate
Uniqueness
2-Indanyl p-toluenesulfonate is unique due to its specific structure, which combines the indanyl moiety with the tosylate group. This combination provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis. Compared to other tosylates, it offers distinct reactivity patterns due to the presence of the indanyl ring, which can influence the outcome of substitution reactions.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-12-6-8-16(9-7-12)20(17,18)19-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYCPYFNAZEWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427371 | |
| Record name | 2-Indanyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17783-69-6 | |
| Record name | 2-Indanyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
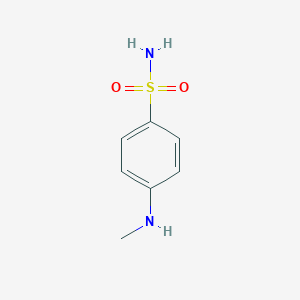
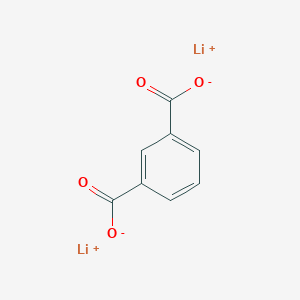
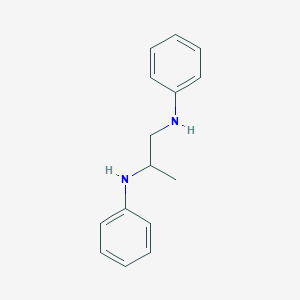
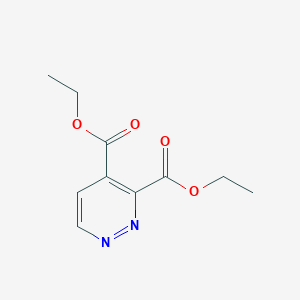
![2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B97119.png)
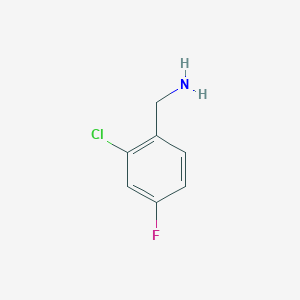
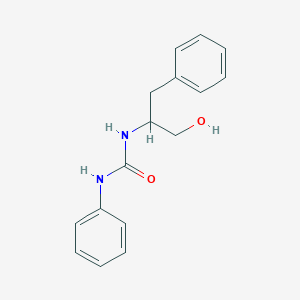
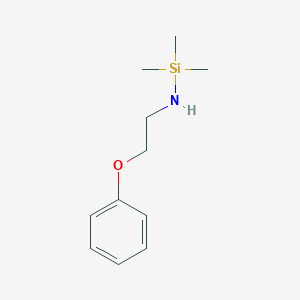
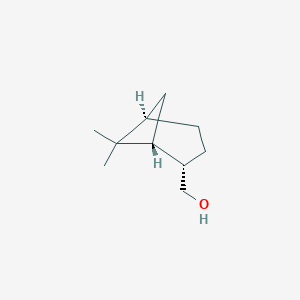
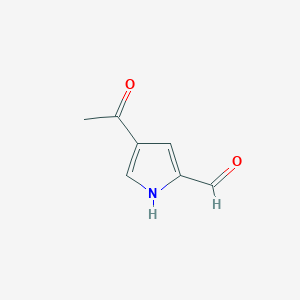
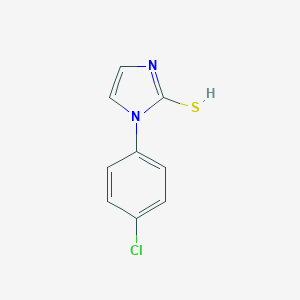
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

